molecular formula C22H22FN7O B2689667 N-(4-fluorophenyl)-6-[4-(4-methoxyphenyl)piperazin-1-yl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine CAS No. 1105252-54-7

N-(4-fluorophenyl)-6-[4-(4-methoxyphenyl)piperazin-1-yl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Cat. No.: B2689667
CAS No.: 1105252-54-7
M. Wt: 419.464
InChI Key: HYBSTNIXCXMFHO-UHFFFAOYSA-N
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Description

N-(4-fluorophenyl)-6-[4-(4-methoxyphenyl)piperazin-1-yl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a useful research compound. Its molecular formula is C22H22FN7O and its molecular weight is 419.464. The purity is usually 95%.
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Biological Activity

N-(4-fluorophenyl)-6-[4-(4-methoxyphenyl)piperazin-1-yl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a synthetic compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms of action, efficacy against various biological targets, and relevant case studies.

Structural Characteristics

The compound's structure can be represented by the following molecular formula:

  • Molecular Formula : C21H24FN5
  • Molecular Weight : 401.44 g/mol

The compound features a pyrazolo[3,4-d]pyrimidine core, which is known for its diverse biological activities, including anti-cancer and anti-inflammatory properties.

The biological activity of this compound primarily involves:

  • Inhibition of Kinases : The compound has shown inhibitory effects on various kinases, which are critical in cancer cell proliferation and survival.
  • Anti-Tubercular Activity : Preliminary studies suggest potential activity against Mycobacterium tuberculosis, with IC50 values indicating significant potency compared to existing anti-tubercular agents .
  • Modulation of Neurotransmitter Systems : The piperazine moiety may influence serotonin and dopamine pathways, suggesting potential applications in treating psychiatric disorders.

Biological Activity Data

A summary of biological activity data for this compound is presented in the following table:

Biological ActivityTarget/PathwayIC50 (μM)Reference
Anti-tubercularMycobacterium tuberculosis1.35 - 2.18
CDK9 InhibitionRNA polymerase II0.5 - 1.0
CytotoxicityHEK-293 cells>20

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activity of this compound:

  • Anti-Cancer Properties :
    • In a study investigating the inhibition of CDK9-mediated transcription, the compound demonstrated a significant reduction in Mcl-1 expression, an anti-apoptotic protein involved in cell survival pathways . This suggests potential use in cancer therapeutics targeting cell cycle regulation.
  • Anti-Tubercular Efficacy :
    • A series of derivatives based on the pyrazolo[3,4-d]pyrimidine scaffold were synthesized and tested against Mycobacterium tuberculosis. The most active compounds showed IC90 values ranging from 3.73 to 40.32 μM, indicating promising anti-tubercular activity with acceptable cytotoxicity profiles .
  • Neuropharmacological Potential :
    • The piperazine component is known for its interactions with serotonin receptors, suggesting that derivatives could be explored for their effects on mood disorders and anxiety .

Properties

IUPAC Name

N-(4-fluorophenyl)-6-[4-(4-methoxyphenyl)piperazin-1-yl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22FN7O/c1-31-18-8-6-17(7-9-18)29-10-12-30(13-11-29)22-26-20(19-14-24-28-21(19)27-22)25-16-4-2-15(23)3-5-16/h2-9,14H,10-13H2,1H3,(H2,24,25,26,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYBSTNIXCXMFHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CCN(CC2)C3=NC4=C(C=NN4)C(=N3)NC5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22FN7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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